molecular formula C9H18ClNO B1435910 3-[(Oxan-4-yl)methyl]azetidine hydrochloride CAS No. 2089258-36-4

3-[(Oxan-4-yl)methyl]azetidine hydrochloride

Cat. No. B1435910
M. Wt: 191.7 g/mol
InChI Key: OIWKWMDSXFZZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Oxan-4-yl)methyl]azetidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of azetidine derivatives, including structures similar to "3-[(Oxan-4-yl)methyl]azetidine hydrochloride," has been a significant focus within organic chemistry due to their potential applications in various fields. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride involved methylation and nucleophilic substitution reactions, highlighting the compound's high purity and suitability for industrial applications (Zhang Zhi-bao, 2011). This process showcases the methodological advancements in synthesizing azetidine derivatives, emphasizing their chemical stability and functional versatility.

Pharmaceutical Applications

The preparation of heteroaryloxetanes and heteroarylazetidines, through radical addition methods like the Minisci reaction, has demonstrated significant utility in drug discovery. These methods have been used to introduce functional groups into heteroaromatic systems found in several pharmaceuticals, such as gefitinib, an EGFR inhibitor, and hydroquinine, an antimalarial drug (M. Duncton et al., 2009). This research underscores the relevance of azetidine derivatives in developing new therapeutics, highlighting their role in modifying drug properties for enhanced efficacy.

Anti-inflammatory and Neuroprotective Effects

Azetidine derivatives have been explored for their anti-inflammatory effects and protective roles against hypoxia-induced toxicity in cellular models. For instance, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride was studied for its potential to reduce hypoxia-induced caspase-3 activity and nitric oxide production in microglial cells, suggesting its utility in managing inflammation and oxidative stress (Jiae Kim et al., 2016). Such findings indicate the therapeutic potential of azetidine derivatives in neurological disorders, where inflammation and oxidative damage are prevalent.

properties

IUPAC Name

3-(oxan-4-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-3-11-4-2-8(1)5-9-6-10-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWKWMDSXFZZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Oxan-4-yl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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